![molecular formula C19H16F3NO2S B2504980 2-甲基-5-[4-(甲磺酰基)苯基]-1-[3-(三氟甲基)苯基]-1H-吡咯 CAS No. 338416-32-3](/img/structure/B2504980.png)

2-甲基-5-[4-(甲磺酰基)苯基]-1-[3-(三氟甲基)苯基]-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

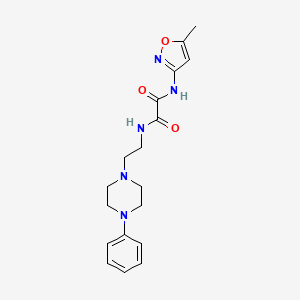

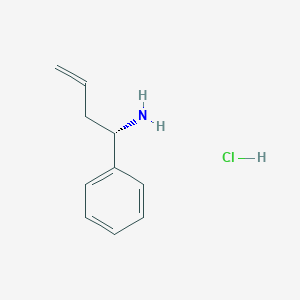

The compound "2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole" is a pyrrole derivative characterized by the presence of a methylsulfonyl group attached to a phenyl ring and a trifluoromethyl group on another phenyl ring. Pyrrole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents at specific positions on the pyridine ring to achieve optimal activity, as seen in the synthesis of compound 33 . Similarly, the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones involves a multicomponent reaction, indicating the potential complexity in synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their reactivity and interaction with biological targets. Quantum chemical calculations can reveal the existence of isomeric forms and the formation of intramolecular hydrogen bonds, which can influence the proton donating ability of the compounds . Additionally, molecular orbital calculations can provide insights into the electron density distribution and the stability of different substituents on the pyrrole ring .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including electrophilic substitutions, which are influenced by the electron-donating or withdrawing nature of the substituents . The presence of a phenylsulfonyl group can lead to regioselective addition reactions with nucleophiles, as demonstrated by the reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acidity, vibrational frequencies, and molecular electrostatic potential, can be studied using spectroscopic methods and quantum mechanical calculations . These properties are essential for understanding the behavior of the compounds under different conditions and their potential interactions with biological systems.

科学研究应用

化学合成和药物开发

具有吡咯碱基的化合物(如所述化合物)因其与生物活性分子的结构相似性而经常被探索其作为药物剂的潜力。例如,具有咪唑支架的化合物(包括吡咯)被称为各种酶的选择性抑制剂,表明它们在治疗炎症和癌症等疾病的药物开发中具有潜力 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

环境研究

对全氟烷基化学物质 (PFAS) 的研究(与所讨论化合物具有一些结构元素)侧重于它们的环境影响、降解机制和去除方法。研究评估了微生物降解途径和 PFAS 在环境中的归宿 (Liu & Mejia Avendaño, 2013; Xiao, 2017)。这项研究对于了解如何减轻此类化合物的环境持久性至关重要。

材料科学应用

牙科粘合剂和其他聚合物基材料的开发通常涉及探索新的单体和引发剂以提高性能。该领域的研究已导致合成新型粘合剂单体,增强粘合耐久性,表明结构相似的化合物在创造新材料中具有潜在用途 (Ikemura & Endo, 2010).

作用机制

Target of Action

The compound’s primary targets would likely be specific proteins or enzymes within the cell. The trifluoromethyl group is often used in medicinal chemistry to improve the potency, metabolic stability, and lipophilicity of drug candidates .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, compounds with a trifluoromethyl group have been found to have potential antiviral and antidepressant effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The trifluoromethyl group can improve the metabolic stability of compounds .

属性

IUPAC Name |

2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO2S/c1-13-6-11-18(14-7-9-17(10-8-14)26(2,24)25)23(13)16-5-3-4-15(12-16)19(20,21)22/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWJPWMATLWWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

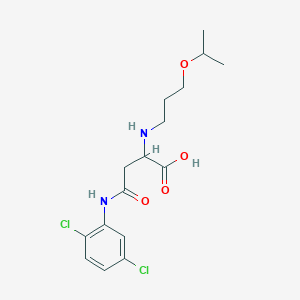

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

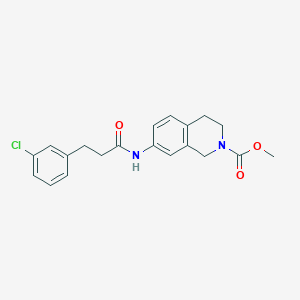

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

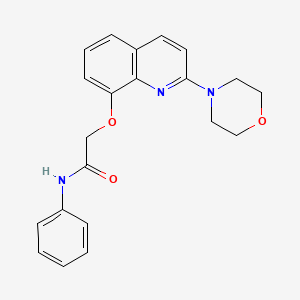

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)